Planteose is predominantly found in the seeds of certain plants, such as Salvia hispanica (chia) and Sesamum indicum (sesame). It can also be identified in various other plant species, particularly those that produce mucilage. In terms of classification, planteose falls under the category of oligosaccharides, specifically as a non-reducing sugar due to its structural configuration which does not allow for the open-chain form that can reduce Fehling's solution.
The synthesis of planteose typically occurs through enzymatic processes involving α-galactosidases. For instance, in Sesamum indicum, planteose is synthesized via the action of specific enzymes that catalyze the transfer of galactose residues to glucose molecules. High-performance liquid chromatography (HPLC) is often employed to purify and analyze planteose from plant extracts. The purification process involves using a COSMOSIL Sugar-D column with acetonitrile as the mobile phase, allowing for effective separation and quantification of the oligosaccharide.
The synthesis can also be influenced by environmental factors such as temperature and pH, which affect enzyme activity. For example, optimal conditions for α-galactosidase activity typically range from pH 6 to 8 at temperatures around 37 °C.
Planteose has a molecular formula of C₁₈H₃₂O₁₆ and a molecular weight of approximately 527.16 g/mol. Its structure consists of two α-D-galactopyranosyl units linked to a β-D-glucopyranosyl unit. The glycosidic linkages are primarily α(1→6) and β(1→2), which contribute to its stability and resistance to hydrolysis.
Advanced techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate the structure of planteose, confirming its unique linkage patterns compared to other oligosaccharides like raffinose.
Planteose undergoes hydrolysis reactions catalyzed by enzymes such as α-galactosidase during seed germination. This reaction breaks down planteose into simpler sugars, providing energy for the developing plant. The hydrolysis typically results in the release of galactose and glucose, which are readily utilized by the germinating seeds.
The reaction conditions for hydrolysis involve incubation at controlled temperatures (around 37 °C) and varying pH levels depending on the enzyme used. Monitoring these reactions can be performed using chromatographic techniques to assess the concentration changes of planteose over time.
The mechanism by which planteose functions in plants involves its role as an energy source during early germination stages. Upon seed imbibition, enzymes like α-galactosidase are activated, facilitating the breakdown of planteose into monosaccharides that can be easily absorbed by the developing plant tissues.
Studies have shown that the presence of planteose significantly enhances seed viability and promotes faster germination rates compared to seeds lacking this oligosaccharide.
Planteose appears as a white crystalline powder with high solubility in water. Its melting point is not well-defined due to its hygroscopic nature, which allows it to absorb moisture from the environment.
Chemically, planteose is stable under neutral pH conditions but can undergo hydrolysis under acidic or basic environments. It does not participate in redox reactions due to its non-reducing nature.
Planteose has several applications in scientific research and agriculture:
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